molecular formula C22H18FN5O2 B2494501 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide CAS No. 1105237-31-7

2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide

Número de catálogo B2494501
Número CAS: 1105237-31-7
Peso molecular: 403.417
Clave InChI: CKFYNCDXIQPTJA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of pyridazinone-based compounds, closely related to the target compound, involves structure-based drug design (SBDD) techniques. These techniques utilize X-ray crystal structures of related molecules to optimize potency, selectivity, and pharmacokinetic properties. For instance, the discovery and optimization of a highly potent and selective phosphodiesterase 10A (PDE10A) inhibitor utilized SBDD, leading to a compound with excellent brain penetration and efficacy in mouse models (J. Kunitomo et al., 2014).

Molecular Structure Analysis

The molecular structure analysis of related compounds involves detailed studies using NMR, IR, and X-ray crystallography. These techniques confirm the chemical structures and provide insights into the three-dimensional conformation, which is critical for understanding the compound's interaction with biological targets and its overall bioactivity. For example, the synthesis and structural elucidation of novel N-(3-chloro-4-fluorophenyl) derivatives showcased the use of 1H NMR, IR, and Mass spectra to confirm their structures (K. Sunder & Jayapal Maleraju, 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their structural motifs and functional groups. For example, cyclopropane-based conformational restriction has been shown to significantly impact the binding affinity and selectivity of compounds towards specific receptors, demonstrating the importance of structural features in chemical reactivity and biological activity (Yuji Kazuta et al., 2003).

Physical Properties Analysis

The physical properties, including solubility, permeability, and lipophilicity, are crucial for the pharmacokinetic profile of chemical compounds. These properties are optimized through structural modifications to improve drug-like characteristics, such as brain penetration and plasma protein binding. A notable example is the optimization process that led to a novel histamine H3 receptor inverse agonist with ideal CNS drug properties (R. Hudkins et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with other molecules and stability under various conditions, are determined by the functional groups present in the compound. Studies involving the synthesis of pyrazolo-fused dihydropyrazine diones and their inhibitory effects on cell proliferation demonstrate the role of chemical properties in determining biological activity (Hong-Shui Lv et al., 2012).

Aplicaciones Científicas De Investigación

Synthesis and Reactions

  • The compound's synthesis involves reactions of cyclic oxalyl compounds with hydrazines or hydrazones. For example, a study describes the synthesis and reactions of related compounds, including the preparation of pyrazolo[3,4-d]pyridazinone derivatives through cyclocondensation reactions (Şener et al., 2002).

Anticancer Potential

  • Pyrazole derivatives, closely related to the compound , have been investigated for their potential as anticancer agents. A study involved the design and synthesis of novel pyrazole derivatives, assessing their cytotoxicity and inhibitory activity against cancer cell lines (Alam et al., 2016).

Anti-inflammatory Activity

  • Research has been conducted on derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, demonstrating significant anti-inflammatory activity in some derivatives (Sunder & Maleraju, 2013).

Antimicrobial Evaluation

  • Pyrazole-imidazole-triazole hybrids have been synthesized and evaluated for their antimicrobial activity. These compounds demonstrate potential in addressing various microbial infections (Punia et al., 2021).

Antioxidant Activity

  • Some heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety have been synthesized and evaluated as antioxidants, showing activities comparable to ascorbic acid (El‐Mekabaty, 2015).

Phosphodiesterase Inhibition

  • Pyridazinone-based phosphodiesterase 10A (PDE10A) inhibitors have been developed for potential clinical applications, such as in the treatment of schizophrenia. These compounds demonstrate high potency and selectivity (Kunitomo et al., 2014).

Propiedades

IUPAC Name

2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O2/c23-15-8-10-17(11-9-15)28-21-18(12-24-28)20(14-6-7-14)26-27(22(21)30)13-19(29)25-16-4-2-1-3-5-16/h1-5,8-12,14H,6-7,13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFYNCDXIQPTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=C(C=C4)F)CC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.